molecular formula C15H19BrClNOS B15186887 1'-Butyl-5-chlorospiro(benzo(c)thiophene-1(3H),2'-pyrrolidin)-3-one hydrobromide CAS No. 83962-50-9

1'-Butyl-5-chlorospiro(benzo(c)thiophene-1(3H),2'-pyrrolidin)-3-one hydrobromide

Cat. No.: B15186887
CAS No.: 83962-50-9
M. Wt: 376.7 g/mol
InChI Key: PDHVZQAAYMBXCS-UHFFFAOYSA-N
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Description

1’-Butyl-5-chlorospiro(benzo©thiophene-1(3H),2’-pyrrolidin)-3-one hydrobromide is a synthetic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of a benzo©thiophene moiety and a pyrrolidinone ring in its structure makes it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 1’-Butyl-5-chlorospiro(benzo©thiophene-1(3H),2’-pyrrolidin)-3-one hydrobromide typically involves multiple steps:

    Synthetic Routes: The initial step often involves the formation of the benzo©thiophene core, which can be achieved through cyclization reactions. The subsequent steps include the introduction of the butyl group and the chlorination of the spiro compound. The final step involves the formation of the hydrobromide salt.

    Reaction Conditions: The reactions are usually carried out under controlled temperatures and in the presence of specific catalysts to ensure high yield and purity of the product.

    Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve the efficiency of the synthesis process.

Chemical Reactions Analysis

1’-Butyl-5-chlorospiro(benzo©thiophene-1(3H),2’-pyrrolidin)-3-one hydrobromide undergoes various chemical reactions:

    Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

    Substitution: The chlorinated position in the compound makes it susceptible to nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or alkoxides.

    Common Reagents and Conditions: Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under anhydrous conditions to prevent unwanted side reactions.

    Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives.

Scientific Research Applications

1’-Butyl-5-chlorospiro(benzo©thiophene-1(3H),2’-pyrrolidin)-3-one hydrobromide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex spiro compounds and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where spiro compounds have shown efficacy.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 1’-Butyl-5-chlorospiro(benzo©thiophene-1(3H),2’-pyrrolidin)-3-one hydrobromide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors in biological systems, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

1’-Butyl-5-chlorospiro(benzo©thiophene-1(3H),2’-pyrrolidin)-3-one hydrobromide can be compared with other spiro compounds:

    Similar Compounds: Examples include spiro[indoline-3,2’-pyrrolidine] derivatives and spiro[cyclohexane-1,2’-pyrrolidine] derivatives.

    Uniqueness: The presence of the benzo©thiophene moiety and the specific substitution pattern make it unique compared to other spiro compounds. Its unique structure contributes to its distinct chemical and biological properties.

Properties

CAS No.

83962-50-9

Molecular Formula

C15H19BrClNOS

Molecular Weight

376.7 g/mol

IUPAC Name

1'-butyl-6-chlorospiro[2-benzofuran-3,2'-pyrrolidine]-1-thione;hydrobromide

InChI

InChI=1S/C15H18ClNOS.BrH/c1-2-3-8-17-9-4-7-15(17)13-6-5-11(16)10-12(13)14(19)18-15;/h5-6,10H,2-4,7-9H2,1H3;1H

InChI Key

PDHVZQAAYMBXCS-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CCCC12C3=C(C=C(C=C3)Cl)C(=S)O2.Br

Origin of Product

United States

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